n-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C13H17FN2O |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H17FN2O/c1-9-4-5-10(7-11(9)14)8-16-13(17)12-3-2-6-15-12/h4-5,7,12,15H,2-3,6,8H2,1H3,(H,16,17) |
InChI Key |
JLPYDFONSCDECC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCCN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-fluoro-4-methylbenzylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The fluorine atom in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives. It serves as a model compound for investigating the structure-activity relationship (SAR) of fluorinated pyrrolidines .
Medicine: The compound has shown potential in the development of drugs targeting various diseases, including neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4-methylbenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various signaling pathways, leading to its therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The biphenyl and pyrazolyl groups in compounds increase molecular weight and hydrophobicity compared to the target compound. The 4-nitrophenyl analog () exhibits lower lipophilicity due to the polar nitro group .
- Heterocyclic Variations : The piperidine-1-carboxamide in introduces a larger ring system and trifluoromethylpyridinyloxy side chain, which may enhance target affinity but reduce solubility .
Pharmacological and Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
Q & A
Q. What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
